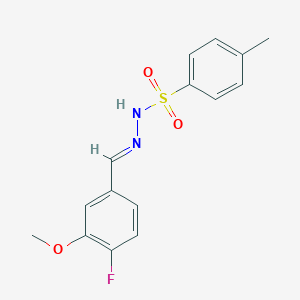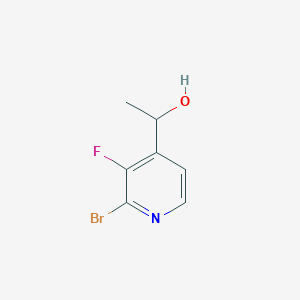
Methyl 3-bromo-2-butoxy-5-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 3-bromo-2-butoxy-5-methylbenzoate” is an organic compound with the molecular formula C13H17BrO3 and a molecular weight of 301.18 . It is used in various scientific experiments. The compound is part of the benzoate ester family.
Molecular Structure Analysis
The InChI code for “Methyl 3-bromo-2-butoxy-5-methylbenzoate” is1S/C13H17BrO3/c1-4-5-6-17-12-10 (13 (15)16-3)7-9 (2)8-11 (12)14/h7-8H,4-6H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
“Methyl 3-bromo-2-butoxy-5-methylbenzoate” is a liquid . Unfortunately, other specific physical and chemical properties such as boiling point, melting point, density, and solubility were not available in the sources I found.Aplicaciones Científicas De Investigación
Biological and Chemical Properties
- Methyl 3-bromo-2-butoxy-5-methylbenzoate is a compound derived from lichen. It demonstrates potential in biological activities like alpha-glucosidase inhibition and antimicrobial activity. Specifically, it has shown significant activity against antibiotic-resistant bacteria such as Staphylococcus aureus (Thanh-Hung Do et al., 2022).
- The compound's structure-property relationships are critical for understanding its thermodynamics, such as sublimation, fusion, vaporization, and solubility. These properties are essential for its application in various scientific fields (K. Zherikova et al., 2016).
- In a study focused on the synthesis of tetracyclic aza-naphthalen-9-ones, bromination of related compounds demonstrated the potential for creating complex molecular structures, which could be relevant for the study of Methyl 3-bromo-2-butoxy-5-methylbenzoate (S. Soman, T. Thaker, 2010).
Synthesis and Applications in Drug Development
- This compound is also key in synthesizing certain anti-cancer drugs, indicating its potential utility in pharmaceutical research. Specifically, its role as an intermediate in drug synthesis highlights its importance in medicinal chemistry (Cao Sheng-li, 2004).
- Another study synthesized a derivative of this compound, which displayed good inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), suggesting its potential in developing treatments for diseases related to PTP1B (Han Lijun, 2010).
Propiedades
IUPAC Name |
methyl 3-bromo-2-butoxy-5-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO3/c1-4-5-6-17-12-10(13(15)16-3)7-9(2)8-11(12)14/h7-8H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPOOTRPJKRWSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1Br)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromo-2-butoxy-5-methylbenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














